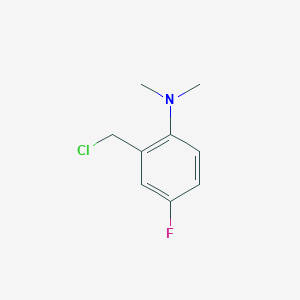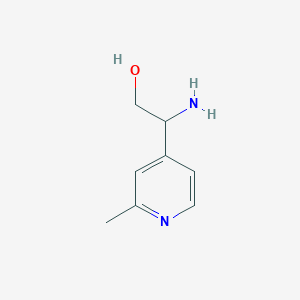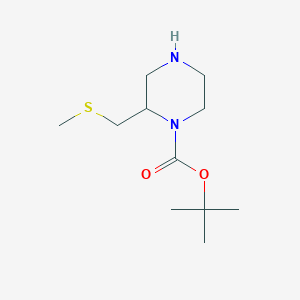
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of hydrazones with appropriate aldehydes or ketones under acidic conditions to form the indazole ring . Subsequent alkylation and carboxylation steps are employed to introduce the 2,2-dimethyl and propanoic acid groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
科学研究应用
2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
相似化合物的比较
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-3,5,6,7-tetrahydro-indazol-4-one
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
Comparison: 2,2-Dimethyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(1-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,12(16)17)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8H2,1-3H3,(H,16,17) |
InChI 键 |
VRWODTKRPAUEIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NN(C2=CC=CC=C21)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


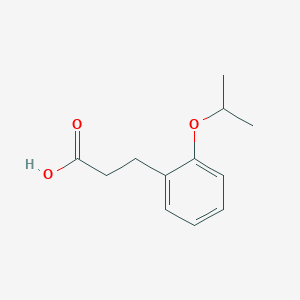
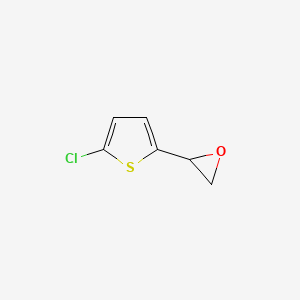
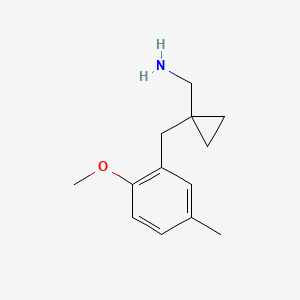
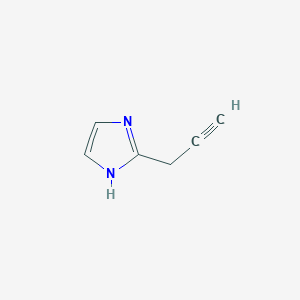

![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)

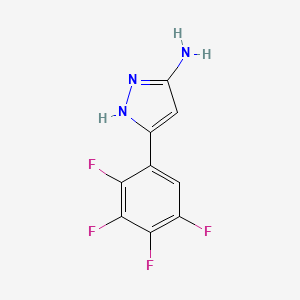

![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)
